3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone

Lipophilicity Drug-likeness Membrane permeability

3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone (CAS 898762-05-5; MFCD03842209) is a synthetic benzophenone derivative belonging to the class of spirocyclic building blocks. It incorporates a 1,4-dioxa-8-azaspiro[4.5]decane moiety linked via a methylene bridge to a benzophenone core bearing a 3'-trifluoromethyl substituent.

Molecular Formula C22H22F3NO3
Molecular Weight 405.4 g/mol
CAS No. 898762-05-5
Cat. No. B1343390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone
CAS898762-05-5
Molecular FormulaC22H22F3NO3
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESC1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F
InChIInChI=1S/C22H22F3NO3/c23-22(24,25)19-6-2-5-18(14-19)20(27)17-4-1-3-16(13-17)15-26-9-7-21(8-10-26)28-11-12-29-21/h1-6,13-14H,7-12,15H2
InChIKeyOVENPWYKKICDCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone (CAS 898762-05-5): Procurement-Relevant Physicochemical & Structural Profile


3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone (CAS 898762-05-5; MFCD03842209) is a synthetic benzophenone derivative belonging to the class of spirocyclic building blocks. It incorporates a 1,4-dioxa-8-azaspiro[4.5]decane moiety linked via a methylene bridge to a benzophenone core bearing a 3'-trifluoromethyl substituent. With a molecular formula of C22H22F3NO3 and a molecular weight of 405.41 g/mol, this compound exhibits a computed LogP of 4.21 and a polar surface area (PSA) of 38.77 Ų . The molecule is supplied primarily for research and development purposes at typical purities of 95–97%, with available pack sizes starting from 100 mg to 2 g [1]. Its rigid spirocyclic architecture and electron-withdrawing CF3 group place it within a family of lead-like and drug-like screening compounds utilized in CNS-targeted and receptor-focused discovery programs .

Why 3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone Cannot Be Casually Substituted: Regioisomeric and Substituent-Driven Differentiation


Despite sharing the identical molecular formula (C22H22F3NO3) and core benzophenone–spirocyclic scaffold with several closely related CAS entries, the 3'-trifluoromethyl regioisomer (898762-05-5) exhibits quantifiable differences in computed lipophilicity and boiling point relative to its 4'-CF3 positional isomer (898762-07-7) and the 2-substituted variant (898756-30-4) . The meta-CF3 substitution pattern alters the electronic distribution across the benzophenone carbonyl, which has been correlated in the broader benzophenone SAR literature with differential sigma receptor binding profiles and metabolic stability [1]. Furthermore, the presence of the –CF3 group raises the LogP by approximately 1.0 unit compared to the non-fluorinated parent (898761-26-7, LogP = 3.19), substantially affecting passive membrane permeability and nonspecific protein binding . Generic substitution among these analogs therefore risks altered pharmacokinetic predictions, divergent hit-to-lead trajectories, and irreproducible screening results. The evidence items below quantify the key points of differentiation.

Head-to-Head Quantitative Differentiation of 3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone (898762-05-5) Against Closest Analogs


Lipophilicity Advantage: +1.02 LogP Unit Increase Over the Non-Fluorinated Parent Benzophenone

The 3'-trifluoromethyl substituent on compound 898762-05-5 raises the computed LogP to 4.21, compared to a LogP of 3.19 for the non-fluorinated parent 3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone (CAS 898761-26-7). This represents a ΔLogP of +1.02 . In the broader context of CNS drug discovery, compounds within the LogP range of 3–5 are often prioritized for optimal blood–brain barrier penetration, while the non-fluorinated analog (LogP ~3.2) may exhibit insufficient passive membrane partitioning for certain intracellular or CNS targets [1]. The polar surface area (PSA) remains constant at 38.77 Ų for both compounds, indicating that the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity .

Lipophilicity Drug-likeness Membrane permeability

Boiling Point and Thermal Stability Shift: 3'-CF3 vs. 4'-CF3 Regioisomer

The target compound (3'-CF3, CAS 898762-05-5) exhibits a boiling point of 500.1°C at 760 mmHg, compared to 498.2°C for the 4'-trifluoromethyl positional isomer (CAS 898762-07-7) and 514.5°C for the 2-substituted regioisomer (CAS 898756-30-4) . The 1.9°C difference between the 3'- and 4'-isomers, and the 14.4°C gap to the 2-isomer, reflect the differential intermolecular interactions arising from the position of the electron-withdrawing CF3 group on the benzophenone ring. The flash point follows the same trend: 256.3°C (3'-CF3) vs. 255.1°C (4'-CF3) . These differences, while modest, are reproducible computed parameters that can influence distillation-based purification, thermal stability under accelerated storage conditions, and volatility in GC-MS analytical workflows.

Regiochemistry Thermal stability Physicochemical profiling

Spirocyclic Fraction (Fsp³) and 3D Character Enhancement Over Non-Spiro Benzophenone Alternatives

Compound 898762-05-5 incorporates a 1,4-dioxa-8-azaspiro[4.5]decane scaffold, which contributes a high fraction of sp³-hybridized carbons (Fsp³) relative to flat, biaryl benzophenone alternatives lacking the spirocyclic constraint. While the exact Fsp³ value for this specific compound has not been reported in peer-reviewed literature, the broader spirocyclic scaffold class is documented to provide enhanced three-dimensionality, which has been associated with improved clinical success rates, reduced promiscuity, and better aqueous solubility compared to planar aromatic analogs [1]. In the 1,4-dioxa-8-azaspiro[4.5]decane substructure specifically, the presence of both oxygen and nitrogen heteroatoms within the spiro system offers dual hydrogen-bond acceptor capacity (PSA = 38.77 Ų) while the ketal moiety provides a metabolically labile site that can be exploited in prodrug design [2]. The rigid spiro architecture also restricts conformational freedom, potentially reducing entropic penalties upon target binding compared to freely rotatable benzophenone alternatives .

Three-dimensionality Spirocyclic scaffolds Lead-like properties

Computed Drug-Likeness: Zero Hydrogen Bond Donors and Low PSA Distinguish This Scaffold from Common HBD-Containing Benzophenone Alternatives

The target compound 898762-05-5 has zero hydrogen bond donors (HBD = 0), four hydrogen bond acceptors (HBA = 4), a molecular weight of 405.4 g/mol, a computed LogP of 4.21, and a PSA of 38.77 Ų [1]. These parameters place it within lead-like chemical space but with a notable property: the absence of HBD differentiates it from many benzophenone analogs that contain hydroxyl, amino, or amide substituents. For comparison, hydroxy-benzophenone or amino-benzophenone derivatives (common in medicinal chemistry) possess HBD ≥ 1, which increases PSA by approximately 20–30 Ų per donor and reduces passive membrane permeability [2]. The zero HBD / low PSA profile of 898762-05-5 is advantageous for blood–brain barrier penetration and intracellular target access, aligning with the established CNS MPO (Multiparameter Optimization) desirability criteria where PSA < 70 Ų and HBD ≤ 1 are preferred [2].

Drug-likeness Hydrogen bonding Physicochemical filters

Sigma Receptor Scaffold Provenance: Class-Level Affinity Precedent for 1,4-Dioxa-8-azaspiro[4.5]decane-Containing Ligands

While no published sigma receptor binding data exist specifically for compound 898762-05-5, the 1,4-dioxa-8-azaspiro[4.5]decane scaffold has been validated in the sigma-1 receptor field. Xie et al. (2015) reported that 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (compound 5a) exhibits high sigma-1 affinity (Ki = 5.4 ± 0.4 nM) with 30-fold selectivity over sigma-2 and 1404-fold selectivity over the vesicular acetylcholine transporter [1]. The 18F-labeled version of this compound demonstrated specific sigma-1 receptor-mediated tumor uptake in mouse xenograft PET imaging, confirming target engagement in vivo [1]. The benzophenone-containing variant 898762-05-5 shares the identical spirocyclic core but extends the N-benzyl substituent to a benzophenone-methylene moiety, which may further modulate sigma receptor affinity through additional aromatic interactions with the receptor's hydrophobic binding pocket [2][3]. The broader sigma receptor patent literature (US 2006/0194785 A1) explicitly claims spirocyclic compounds with benzophenone-like aromatic substituents as sigma receptor ligands [3].

Sigma receptors Radioligand CNS imaging

Procurement-Driven Application Scenarios for 3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone (898762-05-5)


CNS-Targeted Screening Library Design Requiring High LogP / Low PSA Spirocyclic Building Blocks

For medicinal chemistry programs targeting CNS receptors or intracellular enzymes, compound 898762-05-5 offers a computed LogP of 4.21 and PSA of 38.77 Ų, placing it within the optimal CNS MPO desirability space (PSA < 70 Ų, LogP 2–5) [1]. Its zero hydrogen bond donor count differentiates it from common phenolic or aniline benzophenones that carry permeability penalties. The 1.02 LogP unit increase over the non-fluorinated parent (CAS 898761-26-7, LogP = 3.19) provides a quantifiable lipophilicity adjustment without altering the core scaffold, enabling systematic SAR exploration of substituent effects on passive membrane permeability .

Sigma-1 Receptor Radioligand and PET Tracer Development Programs

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold has been validated as a sigma-1 receptor pharmacophore with nanomolar affinity (Ki = 5.4 nM) and excellent selectivity (30-fold over σ2, >1400-fold over VAChT) in the work of Xie et al. (2015) [2]. Compound 898762-05-5 extends this scaffold with a benzophenone moiety that could serve as a photoaffinity labeling handle or a site for further radiolabeling. The benzophenone carbonyl at the 3-position of the spacer phenyl ring provides a vector for structure-activity relationship exploration that is distinct from the para-substituted benzyl analogs previously characterized [2][3].

Fragment-Based and Diversity-Oriented Synthesis Featuring Spirocyclic 3D Topology

Procurement for diversity-oriented screening libraries increasingly prioritizes spirocyclic compounds for their enhanced three-dimensional character (higher Fsp³) associated with improved clinical success rates [4]. The rigid 1,4-dioxa-8-azaspiro[4.5]decane core of 898762-05-5 imposes conformational constraint, limiting rotatable bonds to four while presenting four heteroatom-based hydrogen bond acceptors. This profile is well-suited for fragment elaboration and scaffold-hopping strategies aimed at replacing planar, aromatic-rich chemotypes with more saturated, stereochemically defined alternatives [4].

Regiochemical Comparator Studies: 3'-CF3 vs. 4'-CF3 Benzophenone Isomers in Metabolic Stability Assays

The boiling point differential (500.1°C for 3'-CF3 vs. 498.2°C for 4'-CF3) and the distinct electronic environment created by meta vs. para CF3 substitution make 898762-05-5 a valuable comparator compound for investigating regioisomer-dependent cytochrome P450 metabolism, plasma protein binding, and tissue distribution [1]. The 3'-CF3 substitution pattern may confer differential metabolic soft spots compared to the 4'-CF3 isomer, which is relevant for lead optimization programs where blocking metabolic hotspots while maintaining target potency is critical.

Quote Request

Request a Quote for 3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.